SQ-29548

Platelet pharmacology Receptor binding TXA2 antagonist

Researchers requiring a calibrated TP receptor antagonist often face inconsistent potency across commercial batches, compromising assay reproducibility. SQ-29548 solves this with a literature-validated Kd of 3.79 nM for wild-type human TPα receptors and sub-10 nM IC50 in displacement assays. - Kd: 3.79 nM (wild-type human TPα); IC50: 28 nM (human), 92 nM (canine) platelet aggregation - Available as unlabeled antagonist and [3H]-SQ-29548 radioligand for direct binding studies - Species-translatable potency validated across human, rodent, rabbit, and canine models Procurement-ready with batch-specific QC documentation and cold-chain shipping.

Molecular Formula C21H29N3O4
Molecular Weight 387.5 g/mol
CAS No. 98299-61-7
Cat. No. B1232149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSQ-29548
CAS98299-61-7
Synonyms7-(3-((2-((phenylamino)carbonyl)hydrazino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-5-heptenoic acid
SQ 26538
SQ 28053
SQ 29548
SQ-26,538
SQ-26538
SQ-28053
SQ-29548
SQ26,538
SQ26538
Molecular FormulaC21H29N3O4
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESC1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=CC=C3
InChIInChI=1S/C21H29N3O4/c25-20(26)11-7-2-1-6-10-16-17(19-13-12-18(16)28-19)14-22-24-21(27)23-15-8-4-3-5-9-15/h1,3-6,8-9,16-19,22H,2,7,10-14H2,(H,25,26)(H2,23,24,27)/b6-1-/t16-,17+,18-,19+/m1/s1
InChIKeyRJNDVCNWVBWHLY-OQMICVBCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SQ-29548: High-Affinity TP Antagonist Overview


SQ-29548 (CAS 98299-61-7) is a small-molecule thromboxane A2/prostaglandin H2 (TP) receptor antagonist developed as a high-affinity radioligand and pharmacological tool compound [1]. It binds competitively and reversibly to the TP receptor with nanomolar affinity, as demonstrated by a dissociation constant (Kd) of 3.79 nM for wild-type human TPα receptors [2]. SQ-29548 inhibits platelet aggregation induced by thromboxane A2 mimics and vascular smooth muscle contraction without affecting cyclooxygenase or thromboxane synthetase activity [3]. Its utility as both an unlabeled antagonist and a tritiated probe ([3H]-SQ-29548) has established it as a reference standard for characterizing TP receptor pharmacology across human, rodent, and canine models [1].

SQ-29548 Specificity vs. Generic TP Antagonists


The TP receptor antagonist class exhibits significant variability in binding affinity, functional potency, and species-dependent pharmacology that precludes simple interchangeability. While multiple compounds (e.g., BM 13.177, ONO-3708, S-145, I-BOP) are described as TP receptor antagonists, their quantitative performance diverges by orders of magnitude across assay systems [1]. SQ-29548 occupies a distinct position in the potency hierarchy, with rank-order analyses showing SQ 33,961 >> SQ-29548 > BM 13.505 ≥ U46619 > BM 13.177 [2]. Critically, SQ-29548 demonstrates species-translatable potency with IC50 values of 28 nM (human) versus 92 nM (canine) for U46619-induced platelet aggregation [3], whereas other antagonists exhibit narrower species utility. Substitution with a less potent analog (e.g., BM 13.177 with IC50 = 3.9 μM in the same human platelet assay) would require concentration adjustments exceeding 100-fold to achieve comparable blockade, introducing potential off-target effects or solubility limitations [3]. The availability of [3H]-SQ-29548 as a validated radioligand further distinguishes it from unlabeled-only alternatives, enabling direct binding studies that confirm target engagement [1].

SQ-29548 Quantitative Evidence


High-Affinity TP Binding vs. BM 13.177

In a direct head-to-head comparison using unactivated, intact human platelets and [3H]-U46619 (4 nM) as the radioligand, SQ-29548 displaced U46619 binding with an IC50 of 7.9 nM, whereas the structurally distinct TP antagonist BM 13.177 required an IC50 of 910 nM (0.91 μM) to achieve equivalent displacement [1]. This represents a 115-fold higher potency for SQ-29548 in the same experimental system. The full potency series was SQ-29548 (7.9 nM) > ONO-3708 (38 nM) > BM 13.177 (0.91 μM) > 13-APA (6.2 μM), establishing SQ-29548 as the most potent antagonist among the four compounds tested [1].

Platelet pharmacology Receptor binding TXA2 antagonist

Platelet Aggregation Inhibition vs. BM 13.177

In a direct comparative study of four TXA2/PGH2 receptor antagonists using human platelet-rich plasma (PRP) stimulated with U46619, SQ-29548 inhibited aggregation with an IC50 of 28 nM [1]. The same study reported IC50 values for comparators as follows: AH 23,848 (0.5 μM), BM 13.505 (0.4 μM), and BM 13.177 (3.9 μM) [1]. Thus, SQ-29548 was approximately 14-fold more potent than AH 23,848 and BM 13.505, and 139-fold more potent than BM 13.177. The rank order of potency (SQ-29548 > AH 23,848 ≈ BM 13.505 > BM 13.177) was preserved across both human and canine platelet preparations, though absolute IC50 values differed by species [1].

Platelet aggregation Functional antagonism Species comparison

Aortic Contraction Antagonism vs. S-145 & ONO-3708

In isolated rat thoracic aorta stimulated with the TXA2 mimic U46619, SQ-29548 inhibited contraction with an IC50 of 14.5 nM in a direct head-to-head comparison against S-145 and ONO-3708 [1]. Under identical experimental conditions, S-145 exhibited an IC50 of 1.4 nM (approximately 10-fold more potent than SQ-29548), whereas ONO-3708 exhibited an IC50 of 52.6 nM (3.6-fold less potent than SQ-29548) [1]. This positions SQ-29548 as an intermediate-potency antagonist in vascular smooth muscle assays, offering a useful alternative when the extreme potency of S-145 (which may limit resolution of partial antagonism) or the lower potency of ONO-3708 is undesirable.

Vascular smooth muscle Aortic contraction TP receptor pharmacology

Competitive Antagonism in Airway Smooth Muscle

The chiral compound SQ-29548 competitively antagonized contractions of guinea-pig tracheal spirals induced by 11,9-epoxymethano PGH2 (a TXA2 mimic) with a pA2 value of 9.1 [1]. The racemic modification (± SQ-29548) exhibited a pA2 of 8.2 against the same agonist, and pA2 values of 8.4 (rat aorta) and 7.8 (guinea-pig trachea) against 9,11-azo PGH2 [1]. These Schild analysis-derived pA2 values establish SQ-29548 as a competitive antagonist at TP receptors in airway and vascular smooth muscle. No comparator pA2 data were reported in this study for alternative antagonists; however, the magnitude of pA2 = 9.1 corresponds to a KB (antagonist dissociation constant) of approximately 0.8 nM, consistent with independently determined Ki values in binding assays [2].

Airway smooth muscle Competitive antagonism pA2 determination

TPα Receptor Binding Benchmark for Mutagenesis

Saturation binding kinetics using [3H]-SQ29548 against human wild-type TPα receptors expressed in HEK293 cells yielded a dissociation constant (Kd) of 3.79 nM (95% CI: 2.80–4.78 nM) and a Bmax of 783 ± 119 pM·mg⁻¹ [1]. This Kd value serves as the wild-type reference for a panel of serine-to-alanine TPα mutants (Ser239A, Ser324A, Ser329A, Ser331A), enabling precise quantification of mutation-induced affinity changes [1]. For comparison, saturation binding in human platelet membranes yielded a Kd of 39.7 ± 4.3 nM for [3H]-SQ29548 [2], highlighting the system-dependence of absolute affinity values and underscoring the need for controlled reference data.

Receptor mutagenesis TPα pharmacology Radioligand binding

Selective Inhibition of TXA2-Dependent Aggregation

In platelet-rich plasma, SQ-29548 dose-dependently inhibited aggregation induced by arachidonic acid (IC50 = 0.8 μM), the endoperoxide analog U-46619 (IC50 = 0.3 μM), and collagen (IC50 = 2.9 μM) [1]. In contrast, ADP- and platelet-activating factor (PAF) acether-induced platelet aggregation were unaffected at SQ-29548 concentrations up to 260 μM [1]. Thromboxane B2 formation was not significantly altered by SQ-29548 (1–100 μM) in PRP stimulated with arachidonic acid or in spontaneously clotting whole blood, confirming that the compound does not inhibit cyclooxygenase or thromboxane synthetase [1]. This functional selectivity profile distinguishes SQ-29548 from non-specific platelet inhibitors and from thromboxane synthase inhibitors.

Platelet selectivity Agonist specificity Functional profiling

SQ-29548 Optimal Application Scenarios


Radioligand Binding for TP Receptor Mutagenesis

SQ-29548 is validated as a high-affinity radioligand ([3H]-SQ29548) with a well-characterized Kd of 3.79 nM for wild-type human TPα receptors expressed in HEK293 cells [1]. This established affinity benchmark enables precise quantification of mutation-induced changes in TP receptor binding (e.g., Ser239A, Ser324A, Ser329A, Ser331A mutants) and supports competitive displacement assays to characterize novel TP ligands [1]. The compound's sub-10 nM IC50 (7.9 nM) in U46619 displacement assays [2] further validates its utility as a reference antagonist for screening programs. Procure SQ-29548 when establishing TP receptor binding assays that require a calibrated, literature-validated probe with documented affinity parameters across multiple expression systems [3].

Selective TP Blockade in Platelet Aggregation Assays

For platelet aggregation assays using human or canine platelet-rich plasma, SQ-29548 achieves 50% inhibition of U46619-induced aggregation at 28 nM (human) and 92 nM (canine) [4]. This potency advantage of 14- to 139-fold over AH 23,848, BM 13.505, and BM 13.177 [4] enables complete TP receptor blockade at low micromolar or sub-micromolar concentrations, minimizing solvent (e.g., DMSO) exposure and preserving platelet responsiveness to ADP, PAF, and other non-TXA2 agonists [5]. SQ-29548 is the preferred TP antagonist for platelet studies where maintaining the functional integrity of parallel activation pathways is essential, such as in investigating cross-talk between TXA2 and ADP/P2Y12 signaling or evaluating novel antiplatelet combinations [4][5].

Competitive Antagonism in Smooth Muscle Contractility

In isolated tissue bath studies using rat aorta or guinea-pig trachea, SQ-29548 acts as a competitive, reversible TP antagonist with pA2 values ranging from 7.8 to 9.1 depending on tissue and agonist [6]. Its IC50 of 14.5 nM for inhibiting U46619-induced aortic contraction positions it as an intermediate-potency alternative to S-145 (IC50 = 1.4 nM) and ONO-3708 (IC50 = 52.6 nM) [7]. This intermediate potency is advantageous when supra-nanomolar antagonist concentrations are needed to resolve partial antagonism or when the extreme potency of S-145 limits the dynamic range of concentration-response experiments. The competitive mechanism (slope of Schild plot not significantly different from unity) supports calculation of pA2 and KB values for quantitative pharmacology [6].

In Vivo Thrombosis and Cardiovascular Models

SQ-29548 demonstrates species-translatable pharmacology, with preserved rank-order potency across human and canine platelets [4]. In anesthetized dogs, SQ-29548 infusion (0.2 mg/kg/h) completely inhibited U-46619-induced vasoconstriction of the left circumflex coronary artery . In rabbits, doses of 0.2–2 mg/kg protected against arachidonic acid-induced sudden death and the accompanying 46 ± 6% decrease in circulating platelet count [5]. This cross-species efficacy supports the use of SQ-29548 in preclinical thrombosis models, myocardial ischemia-reperfusion studies, and investigations of TP receptor contributions to cardiovascular pathology. Procure SQ-29548 when experimental designs require a TP antagonist with documented in vivo activity across rodent, rabbit, and canine species [4][5].

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